molecular formula C25H27Cl2NO4S B8286373 7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride

Cat. No.: B8286373
M. Wt: 508.5 g/mol
InChI Key: IILUKJCLGGVRLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-[4-(4-Chloro-benzyloxy)-benzenesulfonyl]-8-methoxy-3-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine hydrochloride is a useful research compound. Its molecular formula is C25H27Cl2NO4S and its molecular weight is 508.5 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C25H27Cl2NO4S

Molecular Weight

508.5 g/mol

IUPAC Name

7-[4-[(4-chlorophenyl)methoxy]phenyl]sulfonyl-8-methoxy-3-methyl-1,2,4,5-tetrahydro-3-benzazepine;hydrochloride

InChI

InChI=1S/C25H26ClNO4S.ClH/c1-27-13-11-19-15-24(30-2)25(16-20(19)12-14-27)32(28,29)23-9-7-22(8-10-23)31-17-18-3-5-21(26)6-4-18;/h3-10,15-16H,11-14,17H2,1-2H3;1H

InChI Key

IILUKJCLGGVRLV-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=CC(=C(C=C2CC1)S(=O)(=O)C3=CC=C(C=C3)OCC4=CC=C(C=C4)Cl)OC.Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Sodium hydride (60% in oil) (2.52 g, 63 mmol) was suspended in dry dimethylsulfoxide (30 mL) and 4-chlorobenzyl alcohol (12 g, 84 mmol) in dry dimethylsulfoxide (30 mL) was added over 15 min by syringe keeping the temperature below 30° C. (internal). This solution was stirred for 15 minutes to give a grey clear solution. The fluorosulfone D5 (15 g) was then added as a solid portionwise over 10 minutes keeping the temperature below 35° C. and the solution was stirred until the temperature began to fall, (approximately 10 minutes). The solution was then heated to 40° C. and stirred at this temperature for 1.5 hours with monitoring by LC and MS. The reaction mixture was then poured into 2M HCl (600 mL) and extracted with ethyl acetate (400 mL×1 and 250 mL×2) [this extraction was done by decantation into a separating funnel as leaving the oil which had precipitated in the conical flask along with some aqueous]. The ethyl acetate extracts were washed with a mixture of water 200 mL, brine 20 mL and 2M HCl 10 mL. The combined aqueous layers were cooled and basified with 12.5M sodium hydroxide and extracted with ethyl acetate (400 mL×1 and 250 mL×2), washed with brine and dried over sodium sulfate. The solvent was removed to give the title compound E31 (free base) as a cream coloured solid (18.24 g). A combined batch of 35.6 g of the free base was recrystallised from ethanol (following the addition of ethereal hydrogen chloride) which afforded the title compound E31 as the hydrochloride salt 30.6 g. MH+ 471. 1H NMR δ(DMSO) 2.78 (3H, s), 2.9-3.2 (4H, m), 3.2-3.6 (4H, m), 3.73 (3H, s), 5.19 (2H, s), 7.08 (1H, s), 7.18 (2H, d), 7.47 (4H, s), 7.79-7.83 (3H, m).
Quantity
2.52 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
fluorosulfone
Quantity
15 g
Type
reactant
Reaction Step Three
Name
Quantity
600 mL
Type
reactant
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

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